3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, chloro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 2-chloronicotinic acid with thiourea, followed by chlorination and amination steps. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The final product is obtained through purification techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro or amino positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; conditionspolar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thienopyridine derivatives.
Substitution: Amino, thiol, or other substituted thienopyridine derivatives.
Scientific Research Applications
3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an allosteric modulator, binding to enzymes or receptors and altering their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group.
3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide: Contains additional cyclopropyl and methoxy groups.
Uniqueness
3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7ClN2O2S |
---|---|
Molecular Weight |
242.68 g/mol |
IUPAC Name |
3-amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O2S/c1-3-5(10)2-4-6(11)7(9(13)14)15-8(4)12-3/h2H,11H2,1H3,(H,13,14) |
InChI Key |
HFNCAYGRRHZWFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C(SC2=N1)C(=O)O)N)Cl |
Origin of Product |
United States |
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